molecular formula C18H14N2O2S B2726641 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile CAS No. 333434-87-0

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

Cat. No. B2726641
CAS RN: 333434-87-0
M. Wt: 322.38
InChI Key: ZXSLPBJJQWZHGB-UKTHLTGXSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile, commonly known as DMABN, is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It is a yellowish powder that is used in various scientific research applications.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic solutions. These studies reveal that certain benzothiazole compounds offer superior corrosion protection for steel, surpassing previously known inhibitors from the same family. The inhibitors can adsorb onto metal surfaces through both physical and chemical means, offering enhanced stability and efficiency in protecting against corrosion. Quantum chemical parameters, calculated via the density functional theory (DFT) method, help in understanding the correlation between theoretical predictions and experimental outcomes, highlighting the potential of benzothiazole derivatives in corrosion science (Hu et al., 2016).

Fluorescent Chemosensors

Benzothiazole derivatives have been developed as fluorescent chemosensors for the selective detection of metal ions. Through a series of synthetic procedures, compounds incorporating benzothiazole and other heterocycles have been created to function as effective sensors for ions such as Fe3+. These compounds demonstrate the ability to undergo changes in fluorescence upon interaction with specific ions, making them valuable tools in analytical chemistry for environmental monitoring and biochemical applications (Salman A. Khan, 2020).

Antimicrobial Agents

Research into benzothiazoles has also highlighted their potential as potent antimicrobial agents. Synthesis and evaluation of various benzothiazole compounds have shown significant activity against a range of microbial pathogens. These findings suggest that benzothiazoles could serve as scaffolds or structural templates for the development of new antimicrobial drugs, addressing the ongoing need for novel therapies against resistant bacterial strains (E. Abbas et al., 2014).

Antitumor Activities

The benzothiazole structure has been identified as significant in medicinal chemistry, particularly for its anticancer properties. Compounds like 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole have shown exceptional anticancer activity in vitro. Despite challenges related to water solubility, novel formulations and delivery vehicles, such as the apoferritin protein cage, are being explored to enhance the bioavailability and therapeutic potential of these compounds for cancer treatment (Alastair Breen et al., 2019).

Synthesis and Characterization

Benzothiazole derivatives have been synthesized and characterized for their properties and potential applications in various fields of chemistry. Efficient synthetic methods have been developed to produce these compounds, which serve as building blocks for further chemical transformations. These methodologies facilitate the exploration of benzothiazole derivatives in material science, pharmaceutical research, and chemical engineering, broadening the scope of their applications (Ahmed F Darweesh et al., 2016).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-14-7-8-16(22-2)12(10-14)9-13(11-19)18-20-15-5-3-4-6-17(15)23-18/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSLPBJJQWZHGB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

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